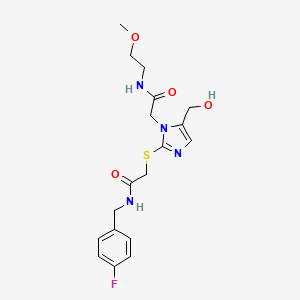

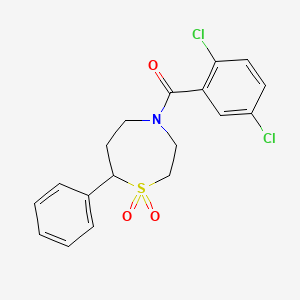

![molecular formula C18H20N4O3S B2943698 (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946205-38-5](/img/structure/B2943698.png)

(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains several functional groups including a methoxy group, a methylbenzothiazole group, a piperazine ring, and a methylisoxazole group. These groups could potentially contribute to the compound’s reactivity and biological activity .

Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. It also contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the methoxy group might undergo reactions typical of ethers, while the amine group in the piperazine ring might participate in reactions typical of amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the methoxy group could impact its solubility in different solvents .Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds similar to "(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone" have been synthesized for their potential antimicrobial properties. For instance, the synthesis of new pyridine derivatives incorporating substituted benzothiazoles has demonstrated variable and modest activity against strains of bacteria and fungi. These findings underscore the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiproliferative Activity

Another area of interest is the investigation of novel bioactive heterocycles, such as the synthesis of compounds derived from benzodisoxazol for their antiproliferative activities. These studies involve structural characterization and biological evaluation, highlighting the potential of these compounds in cancer research (Prasad et al., 2018).

Biological Activity of Thiazole Derivatives

Thiazole and its derivatives have been explored for their biological activities, including antimicrobial effects. A novel series of thiazolyl and piperazinyl methanone derivatives synthesized by reacting substituted thiazole with N-substituted benzyl piperazine have shown moderate to good antimicrobial activity, emphasizing the importance of thiazole derivatives in developing new antimicrobial agents (Mhaske et al., 2014).

Anti-Mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with potential anti-mycobacterial activity. Several compounds within this class demonstrated low to moderate activity against Mycobacterium tuberculosis, suggesting their potential as leads for developing new anti-tubercular drugs (Pancholia et al., 2016).

Mechanism of Action

Target of Action

The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . Therefore, it’s possible that this compound may also interact with biological targets in a similar manner.

Pharmacokinetics

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This could affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-11-4-5-13(24-3)15-16(11)26-18(19-15)22-8-6-21(7-9-22)17(23)14-10-12(2)20-25-14/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJAFOAUDYNPEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

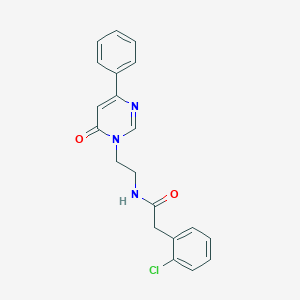

![(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2943616.png)

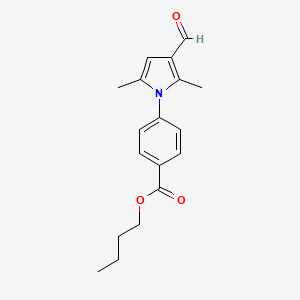

![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2943619.png)

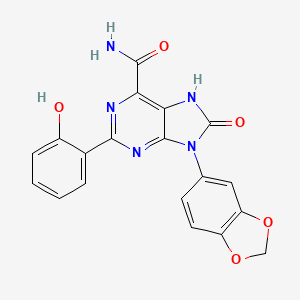

![N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2943621.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2943631.png)

![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-propan-1-OL dihydrochloride](/img/structure/B2943632.png)

![2-amino-6,7-dimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2943637.png)